

How to prevent Atto 565 NHS ester hydrolysis during labeling

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Compound of Interest		
Compound Name:	Atto 565 NHS ester	
Cat. No.:	B15136079	Get Quote

Atto 565 NHS Ester Labeling: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of **Atto 565 NHS ester** during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is Atto 565 NHS ester, and what is its primary application?

Atto 565 NHS ester is a fluorescent label belonging to the rhodamine dye class. It is designed for life science applications, particularly for labeling biomolecules such as DNA, RNA, and proteins.[1] Its key features include strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it suitable for single-molecule detection and high-resolution microscopy.[1] The N-hydroxysuccinimidyl (NHS) ester group allows it to react with primary amino groups on target molecules to form a stable amide bond.[2][3]

Q2: What is NHS ester hydrolysis, and why is it a concern during labeling?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water (hydroxyl ions) instead of the desired primary amine on the target molecule.[3][4][5] This reaction results in the formation of a non-reactive carboxylate, rendering the dye incapable of labeling the







target molecule.[4][5] Hydrolysis is a significant competing reaction during labeling and can lead to low labeling efficiency or complete failure of the conjugation.[2][6]

Q3: What is the optimal pH for labeling with Atto 565 NHS ester?

The optimal pH for NHS ester coupling is a compromise. While the primary amino groups on proteins are more reactive when unprotonated at a higher pH, the rate of NHS ester hydrolysis also increases with pH.[3][4][5] The recommended pH range for labeling with **Atto 565 NHS ester** is between 8.0 and 9.0.[3][4][5] A pH of 8.3 is often cited as a good compromise to achieve efficient labeling while minimizing hydrolysis.[3][4][5]

Q4: Which buffers should I use for the labeling reaction?

It is crucial to use an amine-free buffer to avoid competition with the target molecule for the NHS ester.[1][7] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES.[1][4][8] Buffers containing primary amines, such as Tris or glycine, must be avoided in the reaction mixture.[1][7] If your protein is in a Tris-containing buffer, it should be dialyzed against an appropriate amine-free buffer before labeling.[1]

Q5: How should I prepare and store the **Atto 565 NHS ester** stock solution?

Atto 565 NHS ester should be dissolved in a high-quality, anhydrous, and amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][4][7] It is highly recommended to prepare the dye solution immediately before use to minimize hydrolysis due to any residual moisture in the solvent.[4][5] If storage is necessary, the solution should be aliquoted into single-use amounts and stored at -20°C, protected from light and moisture.[4]

Troubleshooting Guide



Problem	Possible Cause	Solution
Low or no labeling	Hydrolysis of Atto 565 NHS ester.	Prepare the dye stock solution fresh in anhydrous DMSO or DMF immediately before use. [4][5] Ensure the reaction buffer is within the optimal pH range of 8.0-9.0.[4][5]
Presence of primary amines in the buffer.[1][7]	Use an amine-free buffer such as PBS, bicarbonate, or borate.[1][4] Dialyze the protein sample against the labeling buffer if it contains Tris or other primary amines.[1]	
Suboptimal pH of the reaction.	Verify the pH of the labeling buffer. A pH of 8.3 is often a good starting point.[4][5]	
Inconsistent labeling results	Repeated freeze-thaw cycles of the dye stock solution.	Aliquot the dye stock solution into single-use volumes to avoid repeated freeze-thaw cycles which can introduce moisture.[2]
Low protein concentration.	Increase the protein concentration. Lower protein concentrations can favor hydrolysis over the labeling reaction.[2]	
Precipitation of protein after labeling	Over-labeling of the protein.	Optimize the dye-to-protein molar ratio. A high degree of labeling can alter the protein's solubility.

Quantitative Data Summary



Parameter	Recommended Condition	Rationale
рН	8.0 - 9.0 (Optimal: 8.3)	Balances amine reactivity (higher at high pH) and NHS ester stability (higher at low pH).[3][4][5]
Buffer	Amine-free (e.g., PBS, Bicarbonate, Borate)	Prevents competition for the NHS ester.[1][7]
Temperature	Room Temperature	Sufficient for the reaction to proceed efficiently.[1][9]
Reaction Time	30 - 60 minutes	Generally sufficient for completion of the reaction at room temperature.[1] For some specific protocols, longer incubation (e.g., 18 hours) might be suggested.[4]
Dye Solvent	Anhydrous DMSO or DMF	Ensures stability of the NHS ester before addition to the aqueous reaction buffer.[1][4]

Experimental Protocol: Protein Labeling with Atto 565 NHS Ester

This protocol provides a general guideline for labeling a protein with **Atto 565 NHS ester**. Optimization may be required for specific proteins and applications.

Materials:

- Protein to be labeled (in an amine-free buffer)
- Atto 565 NHS ester
- · Anhydrous, amine-free DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3



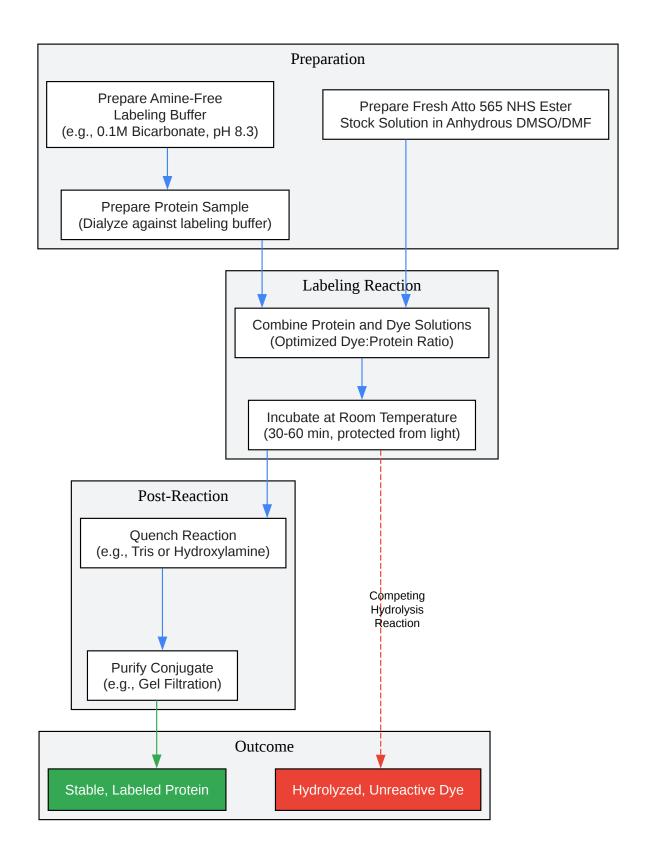
- Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional) or 1 M Tris-HCl, pH 8.0
- Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

- Prepare the Protein Solution:
 - Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 2-10 mg/mL.
 [1][6] Ensure the protein solution is free of any amine-containing substances.
- Prepare the Atto 565 NHS Ester Stock Solution:
 - Immediately before starting the labeling reaction, dissolve the Atto 565 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]
- Perform the Labeling Reaction:
 - While gently stirring, add the calculated amount of the Atto 565 NHS ester stock solution to the protein solution. A starting point for the molar ratio of dye to protein is typically between 5:1 and 15:1.[10][11]
 - Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1]
- Quench the Reaction (Optional but Recommended):
 - To stop the reaction, add the Quenching Buffer to the reaction mixture. For example, add
 Tris-HCl to a final concentration of 50-100 mM and incubate for 10-15 minutes.[11]
- · Purify the Labeled Protein:
 - Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column pre-equilibrated with an appropriate storage buffer (e.g., PBS).[4] The first colored fraction to elute is the labeled protein conjugate.[5]

Workflow to Prevent Atto 565 NHS Ester Hydrolysis





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